molecular formula C10H9NO6 B6609496 methyl 5-formyl-2-methoxy-3-nitrobenzoate CAS No. 2802206-24-0

methyl 5-formyl-2-methoxy-3-nitrobenzoate

Cat. No. B6609496
CAS RN: 2802206-24-0
M. Wt: 239.18 g/mol
InChI Key: IXEIEBCVXAIDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-2-methoxy-3-nitrobenzoate (MFMNB) is an organic compound that has been studied for its potential applications in the field of science. It is a derivative of benzoic acid and contains two nitro groups and a formyl group. Its structure is similar to that of other nitrobenzoates and is used in a variety of synthetic reactions. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

Methyl 5-formyl-2-methoxy-3-nitrobenzoate is an organic compound that has been studied for its potential applications in the field of science. It is believed to act as a proton acceptor in the formation of various chemical bonds, as well as a catalyst for the formation of other compounds. It is also believed to be involved in the formation of carbon-carbon bonds, as well as the formation of other heterocyclic compounds.
Biochemical and Physiological Effects
methyl 5-formyl-2-methoxy-3-nitrobenzoate has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

Methyl 5-formyl-2-methoxy-3-nitrobenzoate has been found to be a useful intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It is relatively easy to synthesize and is relatively stable in a variety of conditions. However, it is highly toxic and should be handled with caution.

Future Directions

Methyl 5-formyl-2-methoxy-3-nitrobenzoate has potential applications in the field of science and has been studied for its potential use in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been studied for its potential use in the synthesis of other organic compounds, including heterocyclic compounds, polymers, and other materials. In the future, further research into the mechanism of action of methyl 5-formyl-2-methoxy-3-nitrobenzoate, as well as its biochemical and physiological effects, could lead to the development of new drugs and treatments. Additionally, further research into the use of methyl 5-formyl-2-methoxy-3-nitrobenzoate in the synthesis of other organic compounds could lead to the development of new materials and products.

Synthesis Methods

Methyl 5-formyl-2-methoxy-3-nitrobenzoate can be synthesized using a variety of methods. The most commonly used method is the nitration of benzoic acid, followed by reduction of the nitro group to the corresponding amine. This method produces an intermediate, which can then be reacted with formaldehyde to form methyl 5-formyl-2-methoxy-3-nitrobenzoate. Other methods include the direct nitration of benzoic acid, the nitrolysis of benzoic acid, and the nitrolysis of benzoic acid esters.

Scientific Research Applications

Methyl 5-formyl-2-methoxy-3-nitrobenzoate has been studied for its potential applications in the field of science. It has been used in a variety of synthetic reactions and has been found to be useful in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been studied for its potential use in the synthesis of other organic compounds, including heterocyclic compounds, polymers, and other materials.

properties

IUPAC Name

methyl 5-formyl-2-methoxy-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9-7(10(13)17-2)3-6(5-12)4-8(9)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEIEBCVXAIDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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